molecular formula C14H28O3 B12289954 acetic acid;(E)-dodec-10-en-1-ol

acetic acid;(E)-dodec-10-en-1-ol

Cat. No.: B12289954
M. Wt: 244.37 g/mol
InChI Key: MMIFTSNMPPGKAI-SQQVDAMQSA-N
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Description

Acetic acid;(E)-dodec-10-en-1-ol is a compound that combines the properties of acetic acid and (E)-dodec-10-en-1-ol. (E)-dodec-10-en-1-ol is an unsaturated alcohol with a double bond at the 10th position of the dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(E)-dodec-10-en-1-ol can be achieved through the esterification of acetic acid with (E)-dodec-10-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of acetic acid involves the carbonylation of methanol, which is catalyzed by a rhodium-iodine complex . This method is highly efficient and widely used in the chemical industry. The production of (E)-dodec-10-en-1-ol can be achieved through the hydrogenation of (E)-dodec-10-enal, which involves the use of a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;(E)-dodec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (E)-dodec-10-enal or (E)-dodec-10-enoic acid.

    Reduction: Formation of dodecanol or dodecane.

    Substitution: Formation of (E)-dodec-10-enyl chloride or bromide.

Scientific Research Applications

Acetic acid;(E)-dodec-10-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(E)-dodec-10-en-1-ol involves its interaction with cellular membranes and enzymes. The acetic acid component can disrupt microbial cell walls, leading to cell lysis and death. The (E)-dodec-10-en-1-ol component can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions can inhibit microbial growth and enhance the compound’s antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(E)-dodec-10-en-1-ol is unique due to its combination of an acetic acid moiety and an unsaturated alcohol. This combination imparts distinct chemical properties, such as enhanced reactivity and potential antimicrobial activity, making it valuable in various applications.

Properties

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

acetic acid;(E)-dodec-10-en-1-ol

InChI

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4)/b3-2+;

InChI Key

MMIFTSNMPPGKAI-SQQVDAMQSA-N

Isomeric SMILES

C/C=C/CCCCCCCCCO.CC(=O)O

Canonical SMILES

CC=CCCCCCCCCCO.CC(=O)O

Origin of Product

United States

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